Tiamenidine

Übersicht

Beschreibung

Tiamenidine is an imidazoline compound known for its pharmacological properties similar to clonidine. It is primarily used as a centrally-acting alpha-2 adrenergic receptor agonist, with a lesser extent of action on alpha-1 adrenergic receptors . This compound is marketed under various trade names, including Sundralen, and is used in the management of essential hypertension .

Vorbereitungsmethoden

The synthesis of Tiamenidine involves several key steps:

Reaction of Thiourea with Methyl Iodide: This reaction produces the corresponding S-methyl analogue.

Heating with Ethylenediamine: The S-methyl analogue is then heated with ethylenediamine to complete the synthesis of this compound.

Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and efficacy for pharmaceutical use.

Analyse Chemischer Reaktionen

Tiamenidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen innerhalb der Verbindung verändern, was sich möglicherweise auf ihre pharmakologischen Eigenschaften auswirkt.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern, was sich auf ihre Wirksamkeit und Sicherheit auswirkt.

Substitution: Häufig verwendete Reagenzien bei Substitutionsreaktionen sind Halogene und andere Nukleophile, die zur Bildung verschiedener Analoga von Tiamenidin führen.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Tiamenidine exhibits significant biological activity through its action on alpha-2 adrenergic receptors. By stimulating these receptors in the brainstem, it decreases sympathetic nervous system activity, leading to reduced peripheral resistance and lower blood pressure. This mechanism underpins its primary application in managing essential hypertension.

Research Applications

This compound has been investigated for various scientific applications beyond its antihypertensive properties:

- Antihypertensive Drug Development : Its efficacy in lowering blood pressure has led to studies aimed at developing new antihypertensive medications based on its structure and action .

- Cellular Signaling Studies : Research has focused on understanding how this compound affects cellular signaling pathways and receptor binding dynamics, contributing valuable insights into adrenergic signaling .

- Pharmacological Assays : this compound serves as a reference compound in pharmacological assays that evaluate the activity of alpha-2 adrenergic receptor agonists, aiding in the development of new drugs targeting similar pathways .

- Comparative Studies : this compound's interactions with other adrenergic receptor agonists like clonidine and guanfacine have been analyzed to elucidate differences in pharmacokinetics and therapeutic profiles.

Case Studies

Several case studies have documented the clinical effects of this compound:

- Clinical Trials : In controlled trials, this compound demonstrated significant reductions in both systolic and diastolic blood pressure while decreasing plasma levels of norepinephrine and epinephrine, indicating its effectiveness in modulating sympathetic tone .

- Animal Studies : Preclinical studies involving renal hypertensive models (cats and rats) showed that this compound effectively induced hypotension and bradycardia, supporting its potential use in treating hypertension.

Wirkmechanismus

Tiamenidine exerts its effects primarily through the activation of alpha-2 adrenergic receptors. This activation leads to a decrease in sympathetic outflow, resulting in reduced blood pressure and heart rate. The compound also has a minor effect on alpha-1 adrenergic receptors, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Tiamenidin ähnelt anderen Alpha-2-Adrenozeptoragonisten, wie z. B.:

Clonidin: Beide Verbindungen haben ähnliche pharmakologische Eigenschaften, aber Tiamenidin hat eine leicht unterschiedliche chemische Struktur.

Die Besonderheit von Tiamenidin liegt in seiner spezifischen chemischen Struktur und seiner ausgewogenen Wirkung auf sowohl Alpha-2- als auch Alpha-1-Adrenozeptoren, was es zu einer wertvollen Verbindung bei der Behandlung von Hypertonie macht .

Biologische Aktivität

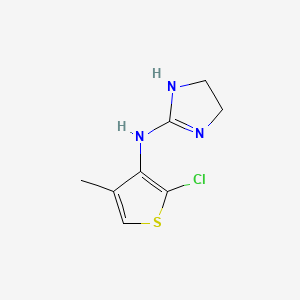

Tiamenidine, chemically known as N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine, is an orally active α2-adrenergic receptor agonist primarily recognized for its antihypertensive properties. Its molecular formula is CHClNS, with a molecular weight of 215.70 g/mol. This compound has been studied for its potential therapeutic effects in managing hypertension and has shown promise in various clinical and experimental settings.

| Property | Value |

|---|---|

| CAS Number | 31428-61-2 |

| Molecular Weight | 215.70 g/mol |

| Density | 1.52 g/cm³ |

| Boiling Point | 305.1 °C at 760 mmHg |

| Melting Point | 152 °C |

| Flash Point | 138.3 °C |

This compound functions primarily as an agonist of α2-adrenergic receptors, which are critical in the regulation of blood pressure and sympathetic nervous system activity. By activating these receptors, this compound inhibits norepinephrine release, leading to a decrease in peripheral vascular resistance and ultimately lowering blood pressure .

Pharmacological Effects

- Antihypertensive Activity : this compound has been demonstrated to effectively lower blood pressure in hypertensive patients. Clinical studies have shown that it exhibits a pharmacological profile similar to clonidine, another α2-agonist .

- Electrophysiological Effects : Research indicates that chronic oral administration of this compound can influence electrophysiological parameters and hemodynamics in hypertensive individuals, contributing to its antihypertensive effects .

- Catecholamine Modulation : this compound also affects plasma levels of catecholamines and renin, further supporting its role in blood pressure regulation .

Case Studies

- Clinical Trials : A study involving hypertensive volunteers assessed the long-term effects of this compound compared to clonidine. Results indicated that both drugs effectively reduced blood pressure, but this compound was associated with fewer side effects related to sedation and dry mouth .

- Comparative Analysis : In another investigation, the pharmacodynamics of this compound were compared with other antihypertensives, revealing its unique profile in modulating cardiovascular responses without significant adverse effects on heart rate or renal function .

Research Findings

Recent studies have utilized advanced computational methods such as deep learning to predict the biological activity of compounds, including this compound. These models have successfully identified the antihypertensive potential of various compounds based on their structural properties and interactions with biological targets .

Summary of Findings

- Efficacy : this compound is effective in lowering blood pressure through α2-adrenoceptor activation.

- Safety Profile : It presents a favorable safety profile compared to other antihypertensives.

- Predictive Modeling : Modern computational techniques enhance the understanding of its biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8/h4H,2-3H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWILQHZFWRYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC2=NCCN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51274-83-0 (mono-hydrochloride) | |

| Record name | Tiamenidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80185349 | |

| Record name | Tiamenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31428-61-2 | |

| Record name | Tiamenidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31428-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiamenidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiamenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAMENIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195V08O55G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.